molecular formula C17H13Br2NO2S B13811529 Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- CAS No. 54288-96-9

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl-

Cat. No.: B13811529
CAS No.: 54288-96-9
M. Wt: 455.2 g/mol
InChI Key: UVAKNVUPXFGEIM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the dibromo-naphthalenyl and methyl groups. Common reagents used in the synthesis may include sulfuric acid, bromine, and methylating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.

    Substitution: Halogen atoms in the naphthalenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the naphthalenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with broad antimicrobial activity.

    Naphthalenesulfonamide: Another sulfonamide derivative with potential biological activity.

    Dibromo-naphthalene: A related compound with similar structural features but different chemical properties.

Uniqueness

Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is unique due to the presence of both the dibromo-naphthalenyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

CAS No.

54288-96-9

Molecular Formula

C17H13Br2NO2S

Molecular Weight

455.2 g/mol

IUPAC Name

N-(1,3-dibromonaphthalen-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H13Br2NO2S/c1-11-6-8-13(9-7-11)23(21,22)20-17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-10,20H,1H3

InChI Key

UVAKNVUPXFGEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2Br)Br

Origin of Product

United States

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